1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)- 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)- 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)- is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 15766-71-9
VCID: VC21056577
InChI: InChI=1S/C12H14O4/c1-7-4-8-5-9(14-2)6-10(15-3)11(8)12(13)16-7/h5-7H,4H2,1-3H3/t7-/m1/s1
SMILES: CC1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)-

CAS No.: 15766-71-9

Cat. No.: VC21056577

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)- - 15766-71-9

Specification

Description 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)- is a natural product found in Streptomyces with data available.
CAS No. 15766-71-9
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name (3R)-6,8-dimethoxy-3-methyl-3,4-dihydroisochromen-1-one
Standard InChI InChI=1S/C12H14O4/c1-7-4-8-5-9(14-2)6-10(15-3)11(8)12(13)16-7/h5-7H,4H2,1-3H3/t7-/m1/s1
Standard InChI Key XANBXQAFBJDNNB-SSDOTTSWSA-N
Isomeric SMILES C[C@@H]1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1
SMILES CC1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1
Canonical SMILES CC1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator